molecular formula C9H9NO3 B8528490 6-(3-Hydroxyoxetan-3-yl)picolinaldehyde

6-(3-Hydroxyoxetan-3-yl)picolinaldehyde

Cat. No.: B8528490
M. Wt: 179.17 g/mol
InChI Key: KPLHNMSFXOIENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Hydroxyoxetan-3-yl)picolinaldehyde is a picolinaldehyde derivative featuring a 3-hydroxyoxetane substituent at the 6-position of the pyridine ring. Picolinaldehyde derivatives are widely explored in medicinal chemistry and materials science due to their versatility as intermediates for synthesizing imines, hydrazones, and metal-chelating ligands.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-(3-hydroxyoxetan-3-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H9NO3/c11-4-7-2-1-3-8(10-7)9(12)5-13-6-9/h1-4,12H,5-6H2

InChI Key

KPLHNMSFXOIENJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CC(=N2)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The substituent at the 6-position of the picolinaldehyde scaffold critically influences reactivity, solubility, and biological activity. Below is a comparison with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-(3-Hydroxyoxetan-3-yl)picolinaldehyde 3-Hydroxyoxetan-3-yl Not provided Not provided High polarity, H-bonding potential N/A
6-(4-(Methylsulfonyl)phenyl)picolinaldehyde 4-(Methylsulfonyl)phenyl C₁₃H₁₁NO₃S 261.30 Electron-withdrawing group; COX-1 inhibition
6-(Thiophen-2-yl)picolinaldehyde Thiophen-2-yl C₁₀H₇NOS 197.24 Aromatic sulfur moiety; pharmaceutical intermediates
(E)-6-((2-(Pyridin-2-yl)hydrazono)methyl)picolinaldehyde Hydrazone-functionalized C₁₃H₁₁N₅O 253.26 Chelating agent; biopolymer modification
6-(Piperidin-1-yl)picolinaldehyde Piperidin-1-yl C₁₁H₁₄N₂O 190.25 Nitrogen-rich; ligand synthesis

Key Observations :

  • Hydroxyoxetane vs. However, sulfonyl groups enhance electron-deficient character, favoring enzyme binding in COX-1 inhibitors .
  • Hydrazone Functionalization : The hydrazone derivative () exhibits chelation properties, enabling applications in water treatment biopolymers, unlike the aldehyde-focused reactivity of the target compound .

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